molecular formula C13H8F10O2 B6292745 2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene;  97% CAS No. 129051-94-1

2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%

Cat. No. B6292745
CAS RN: 129051-94-1
M. Wt: 386.18 g/mol
InChI Key: MIVANNXDZNEYJP-UHFFFAOYSA-N
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Description

2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% (2-PFPE-TFE-VB) is a fluoropolymer that has gained much attention in recent years due to its unique properties. It is a fluorinated monomer that is composed of two carbon atoms, two fluorine atoms, and two oxygen atoms. This monomer is used to synthesize a variety of fluoropolymers, which have a wide range of applications in industry and research.

Scientific Research Applications

2-PFPE-TFE-VB is widely used in scientific research due to its unique properties. It is used in the synthesis of various fluoropolymers, which can be used for a variety of applications. These include drug delivery systems, biocompatible materials, and as a coating for medical devices. Additionally, 2-PFPE-TFE-VB can be used as a lubricant in medical instruments, as a protective coating for electronic components, and as a coating for optical lenses.

Mechanism Of Action

2-PFPE-TFE-VB is a fluoropolymer that is composed of two carbon atoms, two fluorine atoms, and two oxygen atoms. It is a monomer that is used to synthesize a variety of polymers. When these polymers are exposed to light, they undergo a photochemical reaction that results in the formation of reactive oxygen species (ROS). These ROS can then interact with other molecules in the environment, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The ROS formed by 2-PFPE-TFE-VB can interact with other molecules in the environment, resulting in a variety of biochemical and physiological effects. These effects include the induction of oxidative stress, DNA damage, and the disruption of cell signaling pathways. Additionally, 2-PFPE-TFE-VB can induce apoptosis, cell death, and inflammation.

Advantages And Limitations For Lab Experiments

2-PFPE-TFE-VB has several advantages when used in laboratory experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it is highly stable and has a low vapor pressure, making it ideal for use in laboratory settings. However, 2-PFPE-TFE-VB is toxic and can be hazardous if not handled properly. It should be used with caution in laboratory experiments and should be properly disposed of after use.

Future Directions

2-PFPE-TFE-VB has a wide range of potential applications in industry and research. Future research should focus on exploring its potential use in drug delivery systems, biocompatible materials, and coatings for medical devices. Additionally, further research should be conducted to explore its potential use as a lubricant in medical instruments, as a protective coating for electronic components, and as a coating for optical lenses. Finally, further research should be conducted to explore the potential toxic effects of 2-PFPE-TFE-VB and to develop methods for safely disposing of it after use.

Synthesis Methods

2-PFPE-TFE-VB is synthesized via a reaction between 2-bromo-2-fluoro-1,1,2-trifluoroethyl vinyl ether and perfluoropropyl iodide. This is a two-step process that involves the formation of a vinyl ether and subsequent reaction with the perfluoropropyl iodide. The reaction is carried out in an inert atmosphere and is usually done at room temperature. The reaction is complete when the product is isolated and purified.

properties

IUPAC Name

1-ethenyl-2-[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F10O2/c1-2-7-5-3-4-6-8(7)24-10(15,16)9(14)25-13(22,23)11(17,18)12(19,20)21/h2-6,9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVANNXDZNEYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1OC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20896528
Record name 1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene

CAS RN

129051-94-1
Record name 1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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